molecular formula C21H38ClNO2 B2681810 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 479628-38-1

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2681810
CAS No.: 479628-38-1
M. Wt: 371.99
InChI Key: OOAXABZLCVAJQD-UHFFFAOYSA-N
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Description

Conformational Dynamics in Bicyclic Ether-Piperidine Systems

The adamantane moiety adopts a chair conformation due to its high symmetry and rigidity, which restricts rotational freedom in the adjacent ethoxy linker. This rigidity propagates steric effects to the piperidine ring, influencing its chair-to-boat transition dynamics. Single-crystal X-ray diffraction studies of analogous adamantane-piperidine hybrids reveal that the ethoxy linker’s C–O–C torsion angle varies between 60° and 180°, depending on crystal packing forces and intermolecular interactions. For example, in orthorhombic crystal systems (space group Pca2₁), the linker adopts a syn-clinal conformation (torsion angle ≈74°), whereas monoclinic systems (space group P2₁/c) stabilize an anti-periplanar arrangement (torsion angle ≈−175°).

Table 1: Crystallographic Parameters of Adamantane-Piperidine Hybrid Analogues

Parameter Orthorhombic System (e.g., Compound 1) Monoclinic System (e.g., Compound 2)
Space group Pca2₁ P2₁/c
Unit cell dimensions a = 30.7924 Å, b = 6.7942 Å, c = 10.3886 Å a = 9.5553 Å, b = 9.3204 Å, c = 24.2671 Å
Torsion angle (C–O–C) 74.28° −175.14°
Intermolecular interactions C–H···N, C–H···C (dimer energy: −14.4 kcal/mol) C–H···C (dimer energy: −5.2 kcal/mol)

Density functional theory (DFT) calculations on similar systems indicate that folded conformations are energetically favored over extended forms by 3.6–3.9 kcal/mol due to dispersive interactions between the adamantane and piperidine moieties. These interactions include C–H···π contacts (2.8–3.2 Å) and van der Waals forces, which collectively stabilize the syn-clinal conformation in solution.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2.ClH/c1-16-3-2-5-22(13-16)14-20(23)15-24-6-4-21-10-17-7-18(11-21)9-19(8-17)12-21;/h16-20,23H,2-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAXABZLCVAJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1. Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from adamantane. Here’s a simplified outline:

  • Step 1: Adamantane is reacted with a brominating agent (e.g., Br2) to form 1-bromoadamantane.

  • Step 2: The bromo derivative undergoes nucleophilic substitution with 2-hydroxyethanol to produce 2-(1-adamantyl)ethanol.

  • Step 3: This intermediate is then reacted with 3-methylpiperidine in the presence of a base like NaOH to yield the desired compound.

  • Step 4: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

2. Industrial Production Methods: On an industrial scale, the production might employ flow chemistry techniques to enhance yield and efficiency. Continuous reaction setups help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

2. Common Reagents and Conditions:

  • Oxidation: Agents like PCC (Pyridinium chlorochromate) or KMnO4 are used under controlled conditions.

  • Reduction: Catalysts like Pd/C or Pt/C in the presence of hydrogen gas.

  • Substitution: Strong bases like NaH or nucleophiles such as alkyl halides.

3. Major Products:

  • Oxidation Products: Oxidized alcohol derivatives or ketones.

  • Reduction Products: Secondary and tertiary amines.

  • Substitution Products: Substituted piperidine or ethoxy derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity
Research indicates that compounds containing piperidine and adamantane structures exhibit antiviral properties. For instance, derivatives similar to 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride have been studied for their effectiveness against viral infections, including HIV. A study demonstrated that piperidine-linked compounds showed significant activity against reverse transcriptase, suggesting potential as antiviral agents .

2. Neuropharmacology
The adamantane scaffold is known for its neuroprotective effects. Compounds like this one may interact with neurotransmitter systems or exhibit neuroprotective properties in models of neurodegenerative diseases. Research has shown that adamantane derivatives can modulate dopamine receptors, which is relevant in conditions such as Parkinson's disease .

3. Antimicrobial Properties
Similar compounds have also been evaluated for their antimicrobial efficacy. Studies involving piperidine derivatives have revealed promising results against various bacterial strains and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Synthesis Techniques

The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Alkylation Reactions : Utilizing alkyl halides to introduce the adamantane moiety.
  • Piperidine Functionalization : Modifying piperidine rings to enhance biological activity.

These synthetic routes are crucial for optimizing yield and purity for pharmaceutical applications.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral properties of piperidine derivatives against HIV. The researchers synthesized various compounds based on the piperidine framework and tested them in vitro. Results indicated that certain modifications significantly increased potency against the virus .

Case Study 2: Neuroprotective Effects

In a preclinical trial assessing neuroprotective agents for Alzheimer's disease, compounds similar to 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride were evaluated. The findings suggested that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models .

Mechanism of Action

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride interacts with biological targets through its adamantane and piperidine moieties. The adamantane structure is known for its ability to interact with hydrophobic pockets in proteins, potentially disrupting protein-protein interactions. The piperidine ring might mimic neurotransmitter structures, leading to potential binding to receptors or enzymes in the nervous system, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Adamantane Substituent Linker Amine Group Molecular Weight Key Applications/Findings
Target: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride Ethoxy Ethoxy 3-Methylpiperidine 357.96 Supplier-listed (Glentham Life Sciences); potential CNS or antimicrobial applications
1-(Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride () Methoxy Methoxy 4-Methylpiperidine 357.96 Structural analog with altered piperidine substitution; may differ in receptor selectivity
1-[4-(1-Adamantyl)phenoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride () Phenoxy Phenoxy Piperidine 389.93 Phenoxy linker increases aromaticity; tested in solubility-limited formulations
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride () Phenoxy Phenoxy 4-Methylpiperazine 453.84 Dihydrochloride salt enhances water solubility; potential for ion-channel modulation
1-((Adamantan-1-yl)methoxy)-3-(tert-butylamino)propan-2-ol hydrochloride () Methoxy Methoxy tert-Butylamine 353.94 Bulky tert-butyl group may reduce metabolic clearance compared to piperidines

Key Structural Insights :

  • Linker Flexibility: Ethoxy/phenoxy linkers modulate conformational rigidity.
  • Amine Substitution : 3-Methylpiperidine (target) vs. 4-methylpiperidine () alters steric and electronic profiles. Piperazine derivatives () introduce additional hydrogen-bonding sites.
  • Salt Forms : Hydrochloride salts (target, ) improve crystallinity, while dihydrochloride salts () enhance aqueous solubility .

Pharmacological and Physicochemical Comparisons

Lipophilicity : Adamantane derivatives generally exhibit high logP values (~3–5), but linker and amine substitutions modulate this. For instance:

  • The target compound’s ethoxy linker likely reduces logP compared to phenoxy analogs () due to lower aromaticity .
  • Tert-butylamine derivatives () show higher lipophilicity than piperidine-containing analogs .

Biological Activity

The compound 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a derivative of adamantane, a structure known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C19H27NOHClC_{19}H_{27}NO\cdot HCl with a molecular weight of approximately 321.89 g/mol. The structure features an adamantane moiety linked to a piperidine derivative through an ethoxy group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of adamantane derivatives. For instance, compounds similar to the one have shown significant anti-proliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)20Induction of apoptosis via Nur77 activation
MCF-7 (breast cancer)25Inhibition of cell proliferation

In a study evaluating derivatives with similar structures, compounds demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic window .

Neuroprotective Effects

Research has indicated that certain adamantane derivatives exhibit neuroprotective properties. The compound's structural features suggest potential interactions with neurotransmitter systems, particularly in the modulation of dopaminergic pathways. This is particularly relevant in conditions like Parkinson's disease where dopaminergic neurons are compromised .

The biological activity of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride can be attributed to several mechanisms:

  • Apoptosis Induction : The ability to activate apoptotic pathways in cancer cells is crucial for its anticancer effects.
  • Neurotransmitter Modulation : Potential interactions with dopaminergic receptors may confer neuroprotective benefits.
  • Antimicrobial Mechanisms : Disruption of microbial cell integrity and inhibition of metabolic functions.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A synthesized derivative was tested against H460 lung cancer cells and showed significant apoptosis induction through Nur77 activation pathways.
  • Neuroprotective Study : A related adamantane derivative demonstrated protective effects in neurodegenerative models by enhancing dopamine receptor signaling.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer: When handling the compound, adhere to GHS hazard classifications (e.g., H302, H315, H319 for oral toxicity, skin irritation, and eye irritation). Key precautions include:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • Ventilation: Use fume hoods or ensure adequate airflow (P271) to avoid inhalation of dust/aerosols (P260, P261) .
  • Storage: Store at 2–8°C in sealed containers away from ignition sources (P210) .
  • Waste Disposal: Collect organic waste separately and avoid environmental release (P273) .

Q. What synthetic routes are reported for introducing the adamantyl group into this compound?

Methodological Answer: The adamantyl group is typically introduced via nucleophilic substitution or coupling reactions. For example:

  • Etherification: React adamantanol derivatives with epichlorohydrin or halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxy linkage .
  • Piperidine Functionalization: Use 3-methylpiperidine in a Mannich-type reaction or reductive amination to attach the amine moiety .
  • Hydrochloride Formation: Precipitate the free base with HCl gas in anhydrous ether .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., adamantyl C–H signals at δ 1.6–2.1 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • X-ray Crystallography: Resolve crystal packing and confirm adamantane chair conformations using SHELX software (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, pseudosymmetry) be resolved during structural analysis?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data to improve signal-to-noise ratios for twinned crystals .
  • Software Tools: SHELXD/SHELXE can handle pseudosymmetry by refining twin laws (e.g., inversion twins with a 0.27(9) minor component contribution) .
  • Validation: Cross-check with PLATON’s TWINABS to validate twin refinement parameters .

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be addressed during characterization?

Methodological Answer:

  • Cross-Validation: Repeat experiments under controlled conditions (e.g., anhydrous solvents for NMR, ESI+/ESI– modes for MS) .
  • Isotopic Labeling: Use deuterated analogs to confirm peak assignments in overlapping regions (e.g., adamantane methylene protons) .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What in silico strategies predict the compound’s pharmacological activity and selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions with target receptors (e.g., GPCRs or ion channels) .
  • QSAR Modeling: Train models on adamantane derivatives’ ADMET profiles (e.g., logP, polar surface area) to predict bioavailability .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.